molecular formula C13H14N2O2 B155895 Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate CAS No. 10199-51-6

Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate

Cat. No.: B155895
CAS No.: 10199-51-6
M. Wt: 230.26 g/mol
InChI Key: KQECZAANWUVBES-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate (CAS 10199-51-6) is a pyrazole-based derivative characterized by a methyl group at the 1-position, a phenyl group at the 5-position, and an ethyl ester at the 3-position of the pyrazole ring. It is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity and structural tunability . The compound is typically synthesized via cyclocondensation and alkylation reactions, achieving a purity of ≥98% in commercial batches .

Properties

IUPAC Name

ethyl 1-methyl-5-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-12(15(2)14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQECZAANWUVBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428768
Record name Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-51-6
Record name 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Protocol

The methylation of ethyl 5-phenylpyrazole-3-carboxylate to introduce the 1-methyl group employs dimethyl carbonate (DMC) as a green methylating agent. This method replaces toxic reagents like dimethyl sulfate, aligning with sustainable chemistry principles. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic methyl group of DMC under basic conditions.

A typical procedure involves:

  • Dissolving ethyl 5-phenylpyrazole-3-carboxylate in dimethylformamide (DMF).

  • Adding sodium hydride (NaH) as a base to deprotonate the pyrazole nitrogen.

  • Introducing DMC in stoichiometric excess to drive the reaction to completion.

  • Refluxing at 110°C for 4 hours, followed by aqueous workup and purification via distillation.

Optimization of Stoichiometry and Yield

Experimental data from analogous compounds (e.g., ethyl 3-ethyl-5-pyrazolecarboxylate) reveal critical dependencies on DMC and NaH quantities:

DMC (mmol)NaH (g)Yield (%)
2000.881.3
2500.886.8
3500.890.1
4000.889.0

Increasing DMC from 200 mmol to 350 mmol enhances yield due to improved reaction kinetics, but exceeding 350 mmol leads to side reactions (e.g., over-methylation). Similarly, reducing NaH from 0.8 g to 0.2 g drops yields to 79.1%, underscoring the base’s role in deprotonation.

Industrial-Scale Adaptations

Patent CN106187894A describes a pressurized system using potassium carbonate instead of NaH, achieving methylation at 120–150°C and 0.83–1.1 MPa. This method eliminates flammable NaH, enhancing safety for large-scale production. For example, reacting 168 g of precursor with 540 g DMC and 179.4 g K₂CO₃ at 120°C for 10 hours yields 1-methyl derivatives without hazardous byproducts.

Cyclocondensation of Hydrazine Derivatives with β-Keto Esters

Synthesis via Hydrazine and β-Keto Esters

Pyrazole rings are commonly constructed by condensing hydrazines with 1,3-dicarbonyl compounds. For Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate, methylhydrazine reacts with ethyl 3-phenyl-3-oxopropanoate under acidic or basic conditions. The reaction proceeds via:

  • Hydrazine attack on the ketone to form a hydrazone intermediate.

  • Cyclization and dehydration to yield the pyrazole core.

A literature example synthesizes ethyl 5-methoxy-1-phenylpyrazole-3-carboxylate by reacting phenylhydrazine with ethyl 3-methoxy-3-oxopropanoate. Adapting this protocol, methylhydrazine and ethyl 3-phenyl-3-oxopropanoate would generate the target compound.

Regiochemical Control

The substituent positions depend on the β-keto ester’s structure and reaction conditions. Acidic conditions favor cyclization at the more electrophilic ketone, placing the phenyl group at the 5-position and the carboxylate at the 3-position. For example, Padwa and MacDonald (1987) achieved 94% purity for a 5-methoxy analog using this approach.

Comparative Analysis of Methods

ParameterMethylation RouteCyclocondensation Route
Yield 81.3–90.1%~90% (analogous compounds)
Reagents DMC, NaH/K₂CO₃Methylhydrazine, β-keto ester
Conditions 110°C, 4h or 120–150°C, 8–10hRoom temperature to reflux
Byproducts Minimal (CO₂, H₂O)Water, alcohols
Scalability Industrial-friendlyLab-scale optimized

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Overview
Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate is recognized for its potential in drug development. Its structure allows it to serve as a building block for synthesizing various pharmaceutical compounds, particularly those targeting inflammatory diseases and cancer.

Case Studies

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators like prostaglandins. Comparative studies with standard anti-inflammatory drugs indicate that it exhibits comparable efficacy in reducing inflammation markers .
  • Antimicrobial Properties : Research indicates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs) depending on the bacterial strain .

Agricultural Chemistry

Overview
In agricultural chemistry, this compound serves as an important intermediate in the synthesis of agrochemicals, including fungicides and herbicides.

Applications

  • Crop Protection : The compound enhances crop yield and protection by serving as a precursor for developing effective agrochemical agents .
  • Research on Fungicides : Studies have explored its efficacy in developing novel fungicides that exhibit improved activity against specific fungal pathogens.

Materials Science

Overview
The compound plays a role in materials science by contributing to the development of advanced materials with specific properties.

Applications

  • Polymer Development : this compound is utilized in formulating polymers with enhanced thermal and mechanical properties, making it beneficial for various industrial applications .

Biochemical Research

Overview
In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions, providing insights into biological pathways and potential drug targets.

Applications

  • Enzyme Inhibition Studies : It has been used to understand the mechanisms of enzyme inhibition, aiding in the identification of new therapeutic targets .
  • Receptor Binding Studies : The compound's interaction with specific receptors can modulate cellular signaling pathways, which is crucial for developing new drugs .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnti-inflammatory and antimicrobial agentsEffective COX inhibition; broad-spectrum activity
Agricultural ChemistrySynthesis of fungicides and herbicidesEnhances crop protection and yield
Materials ScienceDevelopment of advanced polymersImproved thermal/mechanical properties
Biochemical ResearchEnzyme inhibition and receptor interaction studiesInsights into drug targets

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

Pyrazole derivatives are highly sensitive to substituent placement. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties
Compound Name (CAS) 1-Position 3-Position 5-Position Notable Features
Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate (10199-51-6) Methyl Ethyl ester Phenyl Unsubstituted phenyl; high thermal stability
Ethyl 1-methyl-3-phenylpyrazole-5-carboxylate (10250-63-2) Methyl Phenyl Ethyl ester Ester-aryl positional isomer; reduced polarity
Ethyl 1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylate (62160-89-8) 4-Methylphenyl Ethyl ester Phenyl Enhanced steric bulk; potential π-π interactions
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (139297-50-0) Methyl Ethyl ester Methoxy Electron-donating methoxy group; increased solubility
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (86181-71-7) Methyl Ethyl ester Thienyl Sulfur-containing aromatic ring; altered electronic density

Key Observations :

  • Electron-Donating vs Withdrawing Groups : Methoxy (139297-50-0) and thienyl (86181-71-7) substituents modify electronic profiles, influencing reactivity in cross-coupling reactions .
  • Steric Effects : Bulky substituents like 4-methylphenyl (62160-89-8) hinder rotational freedom, affecting crystal packing and melting points .

Physicochemical Properties

However, structural features correlate with trends:

  • Solubility : Methoxy-substituted derivatives (139297-50-0) exhibit higher aqueous solubility compared to phenyl-substituted analogs due to increased polarity .
  • Thermal Stability : Phenyl groups (10199-51-6) enhance thermal stability via aromatic stacking, whereas thienyl derivatives (86181-71-7) may show lower stability due to sulfur’s electron delocalization .

Biological Activity

Overview

Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula C13H14N2O2C_{13}H_{14}N_2O_2 and a molecular weight of approximately 230.26 g/mol. Its structure consists of a pyrazole ring substituted with ethyl and phenyl groups, which significantly influences its biological properties.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors in the body. The pyrazole moiety allows for specific binding to active sites, leading to modulation of enzymatic activities. This interaction can trigger various biochemical pathways, potentially resulting in therapeutic effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies conducted on various bacterial strains, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded at varying levels depending on the bacterial strain, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that this compound can reduce the production of prostaglandins, which are mediators of inflammation. Comparative studies with standard anti-inflammatory drugs like diclofenac reveal that this pyrazole derivative exhibits comparable efficacy in reducing inflammation markers.

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Studies have demonstrated that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study conducted by Desai et al. (2020) evaluated the compound against multiple bacterial strains, reporting MIC values ranging from 32 to 128 µg/mL. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents .
  • Anti-inflammatory Research : A comparative analysis showed that this compound exhibited a COX-2 inhibition rate of approximately 75%, similar to that of established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antioxidant Activity : In vitro assays demonstrated that the compound could significantly reduce lipid peroxidation levels, indicating its potential as an antioxidant agent in therapeutic applications .

Comparative Data Table

Biological ActivityThis compoundStandard Drug Comparison
Antimicrobial ActivityMIC: 32 - 128 µg/mLPenicillin: ~8 µg/mL
COX Inhibition Rate~75%Diclofenac: ~80%
Antioxidant ActivitySignificant reduction in lipid peroxidationVitamin C: Variable

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods or ensure adequate airflow to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles with side shields (EN166-compliant), and lab coats. Inspect gloves before use and discard contaminated gloves properly .
  • Storage : Store in tightly sealed containers at 0–8°C in a dry, ventilated area away from oxidizers and ignition sources .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid draining into sewers, and dispose via licensed waste handlers .
  • Fire Safety : Use water spray, dry chemical, or CO₂ extinguishers. Decomposition products include toxic gases (e.g., nitrogen oxides), necessitating self-contained breathing apparatus for firefighters .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Key Steps :

Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.

Alkylation at the N1 position using methyl iodide or dimethyl sulfate.

Introduction of the phenyl group via Suzuki-Miyaura coupling or direct arylation .

  • Optimization : Reaction yields improve under anhydrous conditions with catalysts like Pd(PPh₃)₄. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • Ethyl ester protons: δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂).
  • Pyrazole C5-phenyl protons: δ 7.3–7.5 ppm (multiplet) .
  • LC-MS : Molecular ion peak at m/z 230.27 (M⁺) with fragmentation patterns corresponding to loss of CO₂Et (-73 Da) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

  • Methodological Answer :

  • DFT Workflow :

Optimize geometry at the B3LYP/6-311++G(d,p) level.

Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity.

Simulate IR spectra and compare with experimental data to validate tautomeric forms .

  • Software : Gaussian or ORCA suites are recommended. Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in hazard classification (non-hazardous vs. toxic decomposition products)?

  • Methodological Answer :

  • Risk Assessment :

Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >160°C releases HCl and NOₓ) .

Perform in vitro toxicity screening (e.g., Ames test for mutagenicity) to address data gaps in SDS .

  • Mitigation : Use inert atmospheres (N₂/Ar) during high-temperature reactions to suppress hazardous byproducts .

Q. How can X-ray crystallography and software tools like SHELX/Mercury determine and validate the crystal structure?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Resolve phase problems via direct methods in SHELXS .
  • Refinement : Apply SHELXL for least-squares refinement. Validate using R-factor (<5%) and residual electron density maps .
  • Visualization : Use Mercury CSD 2.0 to analyze packing motifs, hydrogen-bonding networks, and void spaces .

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